molecular formula C6H6FNO B14838091 6-Fluoro-3-methylpyridin-2-OL

6-Fluoro-3-methylpyridin-2-OL

Cat. No.: B14838091
M. Wt: 127.12 g/mol
InChI Key: VFKSGPHNJLFJPC-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylpyridin-2-OL is a pyridine derivative with a hydroxyl group at position 2, a methyl group at position 3, and a fluorine atom at position 6. Its molecular formula is C₆H₆FNO, and its molecular weight is 127.12 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, influencing its electronic properties, solubility, and reactivity. Pyridine derivatives like this are widely used in pharmaceutical and agrochemical research due to their versatility in drug design and synthesis .

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

6-fluoro-3-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6FNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9)

InChI Key

VFKSGPHNJLFJPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(NC1=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methylpyridin-2-OL typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group in the pyridine ring is replaced by a fluorine atom. For example, starting from 2,3,6-trifluoropyridine, the compound can be synthesized by reacting with methanol in the presence of sodium methoxide .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of efficient fluorinating agents and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of palladium-catalyzed cross-coupling reactions to introduce the fluorine atom into the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylpyridin-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

6-Fluoro-3-methylpyridin-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylpyridin-2-OL involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to various biological targets. This can influence enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Analysis

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
6-Fluoro-3-methylpyridin-2-OL 2-OH, 3-CH₃, 6-F C₆H₆FNO 127.12 Balanced EWG/EDG; moderate polarity
6-Chloro-3-fluoropyridin-2-OL 2-OH, 3-F, 6-Cl C₅H₂ClFNO 146.45 Dual halogens; increased lipophilicity
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol 2-OH, 3-(CH₂)₃OH, 5-F C₈H₁₀FNO₂ 171.17 Extended hydroxypropyl chain; hydrophilic
3-Amino-6-methylpyridin-2-OL 2-OH, 3-NH₂, 6-CH₃ C₆H₈N₂O 124.14 Amino group enhances nucleophilicity
5,6-Dimethoxypyridin-2-ol 2-OH, 5-OCH₃, 6-OCH₃ C₇H₉NO₃ 155.15 Dual methoxy groups; high polarity
Key Observations:
  • Electronic Effects: The fluorine at position 6 in this compound withdraws electron density, deactivating the ring toward electrophilic substitution. In contrast, the methyl group at position 3 donates electrons, creating a localized activation .
  • Solubility: Hydroxyl and amino groups enhance water solubility (e.g., 3-Amino-6-methylpyridin-2-OL), while halogens and alkyl chains (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) may reduce it .

Limitations of Available Data

The provided evidence lacks explicit comparative data (e.g., melting points, solubility values). Structural inferences are drawn from substituent chemistry, and applications are hypothesized based on broader pyridine derivative trends .

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